molecular formula C5H7ClO B8423060 3-chloro-1-methoxy-1,3-butadiene CAS No. 53144-32-4

3-chloro-1-methoxy-1,3-butadiene

Katalognummer: B8423060
CAS-Nummer: 53144-32-4
Molekulargewicht: 118.56 g/mol
InChI-Schlüssel: RWXHPGAQVWALQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-1-methoxy-1,3-butadiene is an organic compound with the molecular formula C5H7ClO It is a halogenated diene, characterized by the presence of both a chlorine atom and a methoxy group attached to a butadiene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-methoxy-1,3-butadiene can be achieved through several methods. One common approach involves the dehydrohalogenation of halogenated butenes. For example, the dehydrobromination of 1,4-dibromo-2-chlorobut-2-ene in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) can yield this compound . The reaction typically requires phase-transfer catalysts to enhance the yield and simplify the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale dehydrohalogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of phase-transfer catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-1-methoxy-1,3-butadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen chloride (HCl) can be used under mild conditions.

    Diels-Alder Reactions: Typically conducted at elevated temperatures with dienophiles like maleic anhydride.

    Substitution Reactions: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Electrophilic Addition: Products include 1,2-dihalogenated or 1,2-haloalkyl derivatives.

    Diels-Alder Reactions: Cyclohexene derivatives with various functional groups.

    Substitution Reactions: Substituted dienes with different nucleophilic groups.

Wissenschaftliche Forschungsanwendungen

3-chloro-1-methoxy-1,3-butadiene has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Material Science: Employed in the preparation of polymers and advanced materials.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.

Wirkmechanismus

The mechanism of action of 3-chloro-1-methoxy-1,3-butadiene in chemical reactions involves its conjugated diene system, which allows for various electrophilic and nucleophilic interactions. The presence of the chlorine atom and methoxy group influences the reactivity and selectivity of the compound in different reactions. For example, in Diels-Alder reactions, the compound’s conjugated system facilitates the formation of cyclohexene derivatives through a concerted mechanism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Chloro-1-methoxy-1,3-butadiene
  • 3-Bromo-1-methoxybuta-1,3-diene
  • 1,3-Dichloro-1-methoxybutadiene

Uniqueness

3-chloro-1-methoxy-1,3-butadiene is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other halogenated dienes. The presence of both a chlorine atom and a methoxy group allows for diverse chemical transformations and applications in various fields.

Eigenschaften

CAS-Nummer

53144-32-4

Molekularformel

C5H7ClO

Molekulargewicht

118.56 g/mol

IUPAC-Name

3-chloro-1-methoxybuta-1,3-diene

InChI

InChI=1S/C5H7ClO/c1-5(6)3-4-7-2/h3-4H,1H2,2H3

InChI-Schlüssel

RWXHPGAQVWALQO-UHFFFAOYSA-N

Kanonische SMILES

COC=CC(=C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.